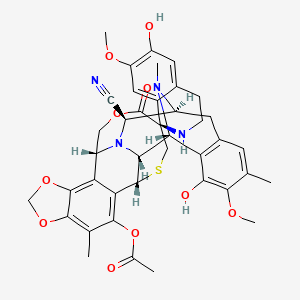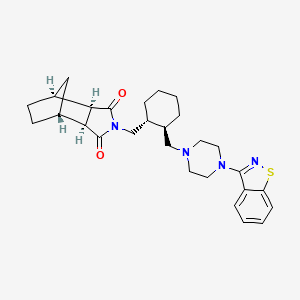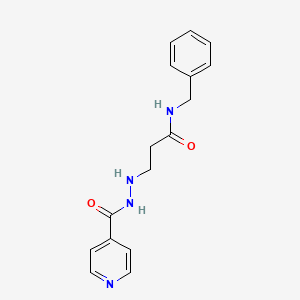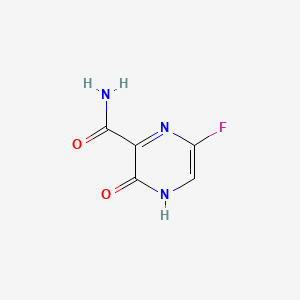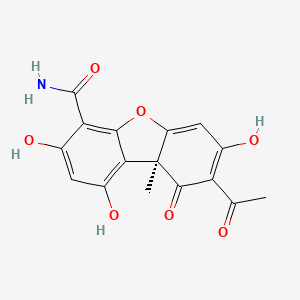
Cercosporamide
Overview
Description
Cercosporamide is a polyketide-derived fungal metabolite known for its potent antifungal and anticancer activities. It was first isolated from the fungus Cercosporidium henningsii and has since been identified in various other fungal species. This compound exhibits a variety of biological activities, making it a compound of significant interest in scientific research .
Scientific Research Applications
Cercosporamide has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study polyketide biosynthesis and fungal secondary metabolism.
Medicine: this compound exhibits strong antifungal and anticancer activities. .
Mechanism of Action
Target of Action
Cercosporamide is a potent inhibitor of Pkc1 kinase and MAP-kinase interacting kinase-2 (Mnk2) . Pkc1 kinase plays a crucial role in the cell wall integrity-signaling pathway in fungi, which is essential for fungal growth . Mnk2 is another important kinase involved in various cellular processes .
Mode of Action
This compound acts as a selective and highly potent inhibitor of fungal Pkc1 kinase . It binds selectively to the Pkc1 kinase, leading to its inactivation . This interaction inhibits the Pkc1-mediated cell wall integrity-signaling pathway, which is essential for fungal growth . The inhibition of Pkc1 activity by this compound is detrimental to fungal cell viability .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Pkc1-mediated cell wall integrity-signaling pathway . This pathway is highly conserved in fungi and is essential for fungal growth . By inhibiting Pkc1 kinase, this compound disrupts this pathway, leading to a decrease in fungal cell viability .
Result of Action
The inhibition of Pkc1 kinase by this compound leads to a decrease in fungal cell viability . It has shown antifungal activity in vitro against various strains of medical importance, with the most susceptible species being Candida tropicalis . Thus, this compound might be considered a promising therapeutic antifungal agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, Saccharomyces cerevisiae mutant cells with reduced Pkc1 kinase activity become hypersensitive to this compound, and this sensitivity can be suppressed under high-osmotic growth conditions . .
Safety and Hazards
Future Directions
Cercosporamide might be considered a promising therapeutic antifungal agent . It showed antifungal activity in vitro against 13 of 16 strains of medical importance tested . It could be the first of a new class of molecules with potential to be developed further for clinical use against diseases that are causally linked to overactivation of BMPR signaling .
Biochemical Analysis
Biochemical Properties
Cercosporamide plays a crucial role in biochemical reactions, primarily as an inhibitor of protein kinases. It selectively inhibits the fungal Pkc1 kinase, which is essential for maintaining cell wall integrity in fungi . This inhibition disrupts the cell wall biosynthesis pathway, leading to fungal cell death. This compound also interacts with the eukaryotic initiation factor 4E (eIF4E) by inhibiting its phosphorylation, which is critical for mRNA translation and various cellular functions .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it inhibits cell growth and migration, induces apoptosis, and enhances the efficacy of chemotherapeutic agents like doxorubicin and cisplatin . In acute myeloid leukemia cells, this compound suppresses the phosphorylation of eIF4E, leading to reduced leukemic progenitor cell viability . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by targeting key proteins involved in these processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It inhibits the activity of protein kinases such as Pkc1 and bone morphogenetic protein receptor type I (BMPR) kinases . This inhibition disrupts the phosphorylation of downstream targets like SMAD1/5 and eIF4E, leading to altered gene expression and cellular responses . This compound also binds to and inhibits the mitogen-activated protein kinase (MAPK) interacting kinase (MNK), further affecting cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its antifungal activity peaks during the early stages of incubation, with maximum production observed around the eighteenth day . This compound remains stable under specific storage conditions, such as being kept at -20°C, where it retains its activity for extended periods . Long-term studies have shown that this compound maintains its efficacy in inhibiting fungal growth and inducing apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In zebrafish models, this compound inhibits BMPR type I kinase activity, leading to developmental defects at higher doses . In xenograft mouse models, this compound exhibits antileukemic effects and enhances the efficacy of cytarabine in a dose-dependent manner . High doses of this compound may result in toxic effects, necessitating careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to cell wall biosynthesis and mRNA translation. It interacts with enzymes like Pkc1 and MNK, inhibiting their activity and disrupting downstream signaling pathways . This inhibition affects metabolic flux and metabolite levels, leading to altered cellular responses and reduced viability of target cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . This compound accumulates in specific cellular compartments, where it exerts its inhibitory effects on target proteins and pathways . Its distribution is influenced by factors such as solubility, stability, and binding affinity to cellular components .
Subcellular Localization
This compound localizes to specific subcellular compartments, where it exerts its activity. It is known to target the cytoplasm and nucleus, where it inhibits key proteins involved in cell signaling and gene expression . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its effective interaction with target biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cercosporamide is typically produced by fungal fermentation. The endophytic fungus Phoma sp. NG-25 is known to produce this compound along with other polyketides. The optimal culture condition for this compound production involves growing the fungus in beef peptone dextrose broth media. The production peaks on the eighteenth day of incubation, with a titer reaching an average of 77.5 µg/mL .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fungus is cultured in bioreactors under controlled conditions to maximize yield. The compound is then extracted and purified using standard chromatographic techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Cercosporamide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit protein kinase C in Candida albicans, leading to strong antifungal activity .
Common Reagents and Conditions: The compound is often tested in combination with echinocandin-class compounds, which inhibit the biosynthesis of the fungal cell wall. This combination enhances the antifungal activity of this compound .
Major Products Formed: The primary product formed from this compound reactions is the inhibition of fungal growth and viability. This is achieved through the inhibition of protein kinase C activity, which is essential for fungal cell wall biosynthesis .
Comparison with Similar Compounds
Phomodione: Another polyketide produced by Phoma sp.
Usnic Acid: A lichen-derived compound with antifungal and anticancer properties.
Dorsomorphin: A known inhibitor of bone morphogenetic protein receptor type I kinase activity.
Uniqueness: Cercosporamide is unique due to its dual activity as both an antifungal and anticancer agent. Its ability to inhibit protein kinase C and bone morphogenetic protein receptor type I kinase makes it a versatile compound for various scientific applications .
Properties
IUPAC Name |
(9aS)-8-acetyl-1,3,7-trihydroxy-9a-methyl-9-oxodibenzofuran-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO7/c1-5(18)10-7(20)4-9-16(2,14(10)22)12-8(21)3-6(19)11(15(17)23)13(12)24-9/h3-4,19-21H,1-2H3,(H2,17,23)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWLYFZWVLXQME-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C2C(C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(C=C2[C@@](C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40927202 | |
| Record name | 8-Acetyl-1,3,7-trihydroxy-9a-methyl-9-oxo-9,9a-dihydrodibenzo[b,d]furan-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40927202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131436-22-1 | |
| Record name | (9aS)-8-Acetyl-9,9a-dihydro-1,3,7-trihydroxy-9a-methyl-9-oxo-4-dibenzofurancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131436-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cercosporamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131436221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Acetyl-1,3,7-trihydroxy-9a-methyl-9-oxo-9,9a-dihydrodibenzo[b,d]furan-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40927202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 131436-22-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Cercosporamide is a potent inhibitor of several kinases, demonstrating a diverse range of interactions and downstream effects depending on the specific target:
- Bone Morphogenetic Protein Receptors (BMPRs): this compound directly inhibits the kinase activity of BMPR type I, also known as activin receptor-like kinases (ALKs) []. This inhibition disrupts the BMP/SMAD signaling pathway, preventing SMAD1/5 phosphorylation and downstream transcriptional activity []. In zebrafish embryos, this inhibition leads to developmental defects similar to those observed with genetic inactivation of BMPRs, such as lack of ventral fin [].
- MAP kinase interacting kinases (MNKs): this compound effectively inhibits MNK1/2, preventing the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E) at serine 209 [, , , , , ]. This inhibition ultimately suppresses the translation of proteins involved in cell growth, survival, angiogenesis, and metastasis [, , , , ].
- Protein Kinase C (PKC1): In fungi, this compound acts as a selective and potent inhibitor of Pkc1, a key enzyme in the cell wall integrity pathway []. This inhibition disrupts cell wall biosynthesis and renders fungal cells more susceptible to cell wall stress [].
A: While the provided abstracts do not include comprehensive spectroscopic data, the molecular formula of this compound is C16H12O7 and its molecular weight is 316.26 g/mol. For detailed spectroscopic data, please refer to publications specifically focusing on the structural elucidation of this compound [].
ANone: The provided abstracts do not offer specific data on material compatibility or stability under various conditions. Further research focusing on these aspects is needed to fully understand the performance and applications of this compound in different settings.
A: this compound is not a catalyst. It functions as an inhibitor of various kinases, binding to and blocking the active site of these enzymes. Its selectivity profile varies depending on the specific kinase target. For example, it shows selectivity for fungal Pkc1 over mammalian counterparts [] and has demonstrated potent inhibition of MNK1/2 and BMPR type I with promising anti-cancer and anti-fibrotic potential [, , , , , , ].
A: While the provided abstracts do not delve into specific computational studies, they highlight the potential for such approaches. Molecular docking studies have been used to investigate the binding mode of this compound and its derivatives to targets like PKC1 and MCT8 [, ]. Further research using computational chemistry and modeling, including QSAR model development, could be valuable for optimizing the structure of this compound derivatives and for predicting their activity and selectivity profiles.
ANone: Research suggests that modifications to the this compound scaffold can significantly influence its activity, potency, and selectivity:
- Benzofuran core modifications: Studies on benzofuran-based this compound analogs have shown promising antiproliferative activity against non-small cell lung cancer cell lines [].
- Naphthalene C3 substitutions: Introducing different substituents at the naphthalene C3 position of this compound derivatives has been shown to significantly affect their maximal efficacy as PPARγ partial agonists [].
ANone: The provided abstracts do not specifically address the stability and formulation of this compound. Future research should focus on understanding its stability under various conditions, developing suitable formulations to enhance its solubility and bioavailability, and exploring strategies to overcome potential challenges associated with its delivery and therapeutic application.
A: this compound, originally identified as a natural antifungal metabolite from the fungus Cercosporidium henningsii [], has garnered increasing interest over the years due to its diverse biological activities:
- Early Studies: Initial research focused on elucidating its structure and antifungal properties against phytopathogenic fungi [, ].
- Kinase Inhibition: Subsequent studies unveiled its ability to inhibit various kinases, including PKC1 in fungi [, ], BMPR type I in zebrafish [], and MNK1/2 in mammalian cells [, , , , , ].
- Therapeutic Potential: This kinase inhibition profile has spurred research exploring its potential therapeutic applications in cancer [, , , , , ], fibrodysplasia ossificans progressiva [], diffuse intrinsic pontine glioma [], and diabetes [, ].
ANone: The study of this compound has fostered collaborations across various disciplines, including:
- Natural Product Chemistry: Isolation, structural elucidation, and synthesis of this compound and its derivatives [, , ].
- Biochemistry: Understanding its mechanism of action as a kinase inhibitor and its impact on downstream signaling pathways [, , , , , , , ].
- Cell Biology: Investigating its effects on cell proliferation, survival, differentiation, and other cellular processes [, , , , , ].
- ** Pharmacology:** Assessing its in vitro and in vivo efficacy, pharmacokinetic properties, and potential therapeutic applications [, , , , , , , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


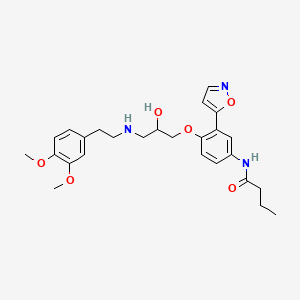
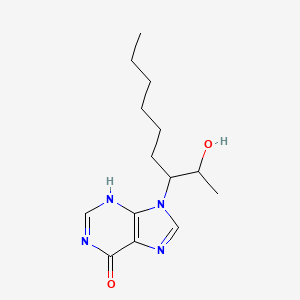
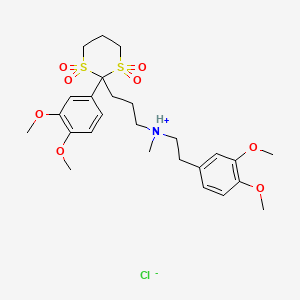
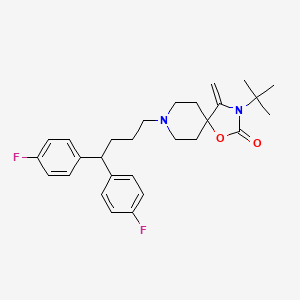
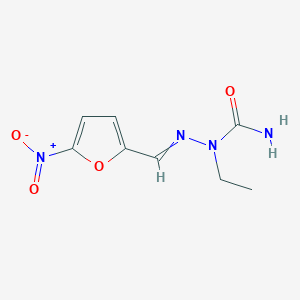

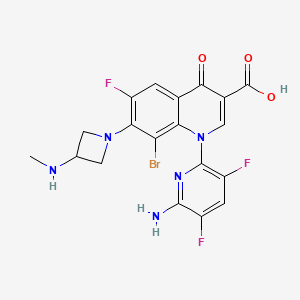

![10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride](/img/structure/B1662777.png)
